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molecular formula C11H12O4 B8480055 2Acetoxy-5-methylbenzoic acid, methyl ester

2Acetoxy-5-methylbenzoic acid, methyl ester

Cat. No. B8480055
M. Wt: 208.21 g/mol
InChI Key: ZTOVVFWKKKZRNO-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

A solution of the product from step (i) (5.87 g) in acetic anhydride (4.32 g) was treated with concentrated sulphuric acid (0.5 ml) and stirred for 72 hours. The mixture was poured into ice-water and extracted with diethyl ether. The extract was washed with water and saturated aqueous sodium bicarbonate, dried (MgSO4) and evaporated. Yield 5.5 g.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].S(=O)(=O)(O)O.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([O:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.32 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water and saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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